Tetrabutylammonium p-Nitrophenoxide

Catalog No.
S661365
CAS No.
3002-48-0
M.F
C22H40N2O3
M. Wt
380.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium p-Nitrophenoxide

CAS Number

3002-48-0

Product Name

Tetrabutylammonium p-Nitrophenoxide

IUPAC Name

4-nitrophenolate;tetrabutylazanium

Molecular Formula

C22H40N2O3

Molecular Weight

380.6 g/mol

InChI

InChI=1S/C16H36N.C6H5NO3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-5(2-4-6)7(9)10/h5-16H2,1-4H3;1-4,8H/q+1;/p-1

InChI Key

JWRHOHUAHHYNBL-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=CC=C1[N+](=O)[O-])[O-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC(=CC=C1[N+](=O)[O-])[O-]

Enzyme Activity Assays:

TBAP is a common substrate for enzyme activity assays, particularly those involving phosphatases. Phosphatases are enzymes that remove phosphate groups from molecules. In an assay, TBAP is cleaved by the phosphatase, releasing the p-nitrophenol molecule. p-Nitrophenol is yellow in its basic form and colorless in its acidic form. By measuring the change in absorbance of the solution at a specific wavelength (around 405 nm), researchers can quantify the enzymatic activity. Source: Sigma-Aldrich, "Tetrabutylammonium p-Nitrophenyl Phosphate Disodium Salt":

Phase Transfer Catalysis:

TBAP acts as a phase-transfer catalyst, facilitating the transfer of molecules between immiscible liquids, such as water and organic solvents. This allows reactions that wouldn't normally occur due to immiscibility to take place. TBAP's lipophilic (fat-loving) tetrabutylammonium cation helps transport polar (charged) molecules from the aqueous phase to the organic phase and vice versa. Source: Royal Society of Chemistry, "Phase transfer catalysis":

Ion-Pair Chromatography:

TBAP is used as an ion-pairing agent in ion-pair chromatography, a type of chromatography that separates charged molecules based on their interactions with ion-pairing reagents. By forming ion pairs with the analyte molecules, TBAP alters their retention time on the chromatographic column, allowing for better separation and analysis. Source: American Chemical Society, "What is Chromatography?":

Organic Synthesis:

TBAP finds use in various organic synthesis reactions due to its ability to act as a base, a nucleophile (electron donor), and a phase-transfer catalyst. It can be employed in reactions like deprotonation, alkylation, and acylation. Source: ScienceDirect, "Tetrabutylammonium p-nitrophenoxide":

Tetrabutylammonium p-Nitrophenoxide is a quaternary ammonium salt formed from tetrabutylammonium and p-nitrophenol. This compound is characterized by its strong basic properties, making it useful in various organic synthesis applications. It appears as a yellow crystalline solid and is soluble in polar organic solvents such as acetonitrile and methanol. The chemical structure can be represented as C₁₈H₂₄N₁O₂, with a molecular weight of approximately 288.39 g/mol. Its unique properties stem from the combination of the bulky tetrabutylammonium cation and the reactive p-nitrophenoxide anion, which enhances its utility in

In proteomics research, TBAP is often used to extract membrane proteins. Its lipophilic cation can interact with the hydrophobic regions of membrane proteins, promoting their solubility in organic solvents during extraction []. Additionally, TBAP can participate in protein precipitation protocols by altering protein-solvent interactions [].

Tetrabutylammonium p-Nitrophenoxide acts primarily as a strong base in organic chemistry, facilitating deprotonation reactions. It participates in nucleophilic substitution reactions, particularly in the context of S_N2 mechanisms. For instance, studies have shown that it can enhance the reactivity of p-nitrophenoxide ions in acetonitrile, leading to faster reaction rates compared to other counter-ions . The presence of tetrabutylammonium as a counter-ion stabilizes the transition state during these reactions, thereby influencing the kinetics significantly.

Tetrabutylammonium p-Nitrophenoxide can be synthesized through the reaction of tetrabutylammonium hydroxide with p-nitrophenol. The process typically involves the following steps:

  • Preparation of Tetrabutylammonium Hydroxide: Tetrabutylammonium chloride is reacted with a strong base such as sodium hydroxide to form tetrabutylammonium hydroxide.
  • Reaction with p-Nitrophenol: Tetrabutylammonium hydroxide is then mixed with p-nitrophenol under controlled conditions (e.g., temperature and solvent) to yield tetrabutylammonium p-Nitrophenoxide.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain high purity levels suitable for research applications .

Tetrabutylammonium p-Nitrophenoxide finds extensive applications in organic synthesis and biochemical research:

  • Organic Synthesis: Used as a strong base for deprotonation reactions and as a nucleophile in S_N2 reactions.
  • Biochemical Research: Employed in enzyme assays and studies involving nucleophilic substitution mechanisms.
  • Analytical Chemistry: Utilized as a reagent for detecting phenolic compounds due to its reactive nature .

Interaction studies involving tetrabutylammonium p-Nitrophenoxide have revealed insights into its behavior in various chemical environments. For instance, kinetic studies have shown that it can significantly alter the rate of nucleophilic substitution reactions when used as a counter-ion. These studies highlight its importance in understanding reaction mechanisms and optimizing conditions for synthetic pathways .

Several compounds share structural similarities with tetrabutylammonium p-Nitrophenoxide, each exhibiting unique properties:

Compound NameStructure TypeKey Features
Tetrabutylammonium HydroxideQuaternary Ammonium BaseStrong base used for deprotonation
Tetrabutylammonium ChlorideQuaternary Ammonium SaltCommonly used ionic liquid
Benzyltrimethylammonium ChlorideQuaternary Ammonium SaltUsed in phase transfer catalysis
TriethylamineTertiary AmineActs as a weaker base compared to tetrabutylammonium salts

Tetrabutylammonium p-Nitrophenoxide stands out due to its combination of strong basicity and reactivity as a nucleophile, making it particularly valuable in organic synthesis compared to other similar compounds . Its unique structure allows it to stabilize transition states effectively, enhancing reaction rates significantly.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

3002-48-0

Dates

Modify: 2023-08-15

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